Fluoroacetate

Übersicht

Beschreibung

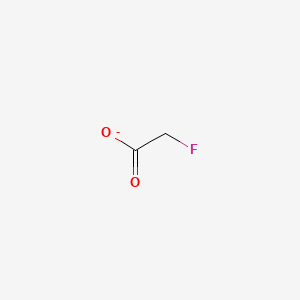

Fluoroacetate, also known as sodium monothis compound, is a highly toxic compound with the chemical formula FCH₂COONa. It is primarily used as a pesticide and is known commercially as Compound 1080. This compound occurs naturally in certain plants as a defense mechanism against herbivores. It was first synthesized in the laboratory in 1896 and later isolated from a South African plant in 1943 .

Vorbereitungsmethoden

Fluoroacetat kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Natriumchloracetat mit Kaliumfluorid. Diese Reaktion verläuft unter milden Bedingungen und führt zur Bildung von Fluoroacetat mit einer hohen Fluor-Umsatzrate . Ein weiteres Verfahren beinhaltet die Verwendung der Durchfluss-Elektrochemie, die ein skalierbares und sicheres Protokoll für die Fluorierung bietet . Die industrielle Produktion verwendet häufig die Feststoffdispersionstechnologie, um eine Kaliumfluorid-Feststoffdispersion herzustellen, die dann mit Chlorchloracetat zu Fluoroacetat umgesetzt wird .

Analyse Chemischer Reaktionen

Fluoroacetat durchläuft verschiedene Arten von chemischen Reaktionen, einschließlich Substitution und Hydrolyse. Bei Substitutionsreaktionen kann Fluoroacetat mit verschiedenen Nukleophilen reagieren, um verschiedene Produkte zu bilden. Beispielsweise kann es mit Hydroxid-Ionen reagieren, um Glykolat und Fluorid-Ionen zu bilden . Bei Hydrolysereaktionen kann Fluoroacetat zu Fluoressigsäure und Natrium-Ionen abgebaut werden. Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Glykolat, Fluorid-Ionen und Fluoressigsäure .

Wissenschaftliche Forschungsanwendungen

Fluoroacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in verschiedenen Syntheseverfahren verwendet. In der Biologie wird es verwendet, um Stoffwechselwege und Enzymfunktionen zu untersuchen. In der Medizin werden Fluoroacetat-Derivate bei der Entwicklung von Antikrebsmitteln wie 5-Fluorouracil eingesetzt . In der Industrie wird Fluoroacetat als Pestizid zur Kontrolle von Nagetierpopulationen verwendet .

Wirkmechanismus

Fluoroacetat entfaltet seine toxischen Wirkungen durch Hemmung des Zitronensäurezyklus, auch bekannt als Tricarbonsäurezyklus. Nach der Aufnahme wird Fluoroacetat in Fluoroacetyl-CoA umgewandelt, das dann mit Citrat-Synthase reagiert, um Fluorcitrat zu bilden. Fluorcitrat hemmt Aconitase, ein für den Zitronensäurezyklus essentielles Enzym, was zu einer Anhäufung von Citrat und einer Störung der Energieproduktion in den Zellen führt . Diese Hemmung betrifft das zentrale Nerven-, Atmungs- und Herz-Kreislauf-System .

Wirkmechanismus

Fluoroacetate exerts its toxic effects by inhibiting the citric acid cycle, also known as the tricarboxylic acid cycle. Once ingested, this compound is converted to fluoroacetyl-CoA, which then reacts with citrate synthase to form fluorocitrate. Fluorocitrate inhibits aconitase, an enzyme essential for the citric acid cycle, leading to a buildup of citrate and disruption of energy production in cells . This inhibition affects the central nervous, respiratory, and cardiovascular systems .

Vergleich Mit ähnlichen Verbindungen

Fluoroacetat ähnelt anderen fluorierten Verbindungen wie Fluoroacetamid, Fluoroethanol und Fluorcitrat. Es ist einzigartig in seiner hohen Toxizität und seinem spezifischen Wirkmechanismus. Fluoroacetamid und Fluoroethanol werden ebenfalls als Pestizide verwendet und haben ähnliche toxische Wirkungen, unterscheiden sich jedoch in ihren chemischen Strukturen und Stoffwechselwegen . Fluorcitrat, ein Metabolit von Fluoroacetat, hat die gleiche hemmende Wirkung auf Aconitase, wird aber nicht als Pestizid verwendet .

Ähnliche Verbindungen

- Fluoroacetamid

- Fluoroethanol

- Fluorcitrat

Eigenschaften

IUPAC Name |

2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWYKACRFQMRMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199297 | |

| Record name | Acetic acid, fluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-62-2 | |

| Record name | Fluoroacetate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, fluoro-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, fluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.